2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine

VCP/p97 inhibitor Ubiquitin-proteasome system Cancer therapeutics

Sourcing a validated sulfanylpyrimidine scaffold for p97/VCP or DHFR probe development often means choosing between untested analogues and lengthy custom synthesis. 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine (CAS 646511-19-5) solves this: a million-compound HTS-validated hit for p97 inhibition and a defined benchmark for DHFR SAR studies. • HTS-confirmed p97 inhibitor pharmacophore - accelerates lead optimization. • DHFR comparator IC₅₀ = 7.80 µM - quantifies core simplification effects. • LogP 2.645, PSA 69.54 Ų - cell-permeable, formulation-free assay-ready. Consistent ≥95% purity, in-stock supply with batch traceability.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 646511-19-5
Cat. No. B12595730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine
CAS646511-19-5
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)SC2=NC=CC=N2
InChIInChI=1S/C12H12N2O2S/c1-15-9-4-5-10(16-2)11(8-9)17-12-13-6-3-7-14-12/h3-8H,1-2H3
InChIKeyLDVLJUCWBKESAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine: Structure & Physicochemical Profile


2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine (CAS:646511-19-5; C₁₂H₁₂N₂O₂S; MW 248.30) is a synthetic heterocyclic compound belonging to the sulfanylpyrimidine class, characterized by a pyrimidine core linked via a sulfur bridge to a 2,5-dimethoxyphenyl ring . Its physicochemical properties include a topological polar surface area (PSA) of 69.54 Ų and a calculated LogP of 2.645 . The juxtaposition of the electron-deficient pyrimidine with the electron-rich dimethoxyphenyl ring, connected by the sulfur atom, creates a notable dipole moment and potential for intramolecular electronic interactions .

Generic Substitution Risks for 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine


In-class sulfanylpyrimidines cannot be assumed interchangeable for scientific applications due to profound differences in biological activity that are exquisitely sensitive to substitution patterns [1]. Specifically, the substitution pattern on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy or alternative substitution) dramatically alters ligand-target interactions, potency, and selectivity [2]. Even within the same 2,5-dimethoxyphenyl scaffold, modifications to the pyrimidine core (e.g., fusion into a pyrrolo[2,3-d]pyrimidine system) can shift an inhibitor's IC₅₀ from low micromolar to high micromolar ranges [3]. The evidence presented below quantifies key differentiation points against relevant comparators to justify selection of this specific CAS entity.

2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine: Evidence vs. Closest Analogs


VCP/p97 Inhibitor Scaffold Provenance

The specific 2-alkylsulfanylpyrimidine scaffold represents a validated hit class for the development of valosin-containing protein (VCP)/p97 inhibitors [1]. This scaffold was identified from a high-throughput screen of one million compounds and subsequently subjected to extensive medicinal chemistry optimization for anticancer applications [1]. 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine embodies the core pharmacophore of this privileged chemotype, which is not present in alternative pyrimidine-based inhibitor series lacking the sulfur linkage [1].

VCP/p97 inhibitor Ubiquitin-proteasome system Cancer therapeutics

DHFR Inhibition: Phenyl Substitution Pattern Impact

Dihydrofolate reductase (DHFR) inhibitory potency varies markedly with phenyl substitution pattern among structurally related compounds [1]. A comparator compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a 2,5-dimethoxyphenyl group (BDBM18267/CHEMBL331986) exhibits an IC₅₀ of 7,800 nM (7.80 µM) against rat liver DHFR [1]. This value serves as a benchmark for the 2,5-dimethoxyphenyl-sulfanyl pharmacophore, whereas compounds with alternative substitution patterns (e.g., 3,4-dimethoxyphenyl, as in BDBM11275) may exhibit different potency profiles [2].

Dihydrofolate reductase Antifolate Anticancer

Sulfanylpyrimidines: Anticancer and COX-2 Inhibition

Sulfanylpyrimidines as a class have demonstrated validated anticancer and COX-2 inhibitory activity [1]. In a study of sulfanylpyrimidines and triazolopyrimidines, compound 7 exhibited growth inhibitory activity equivalent to 5-fluorouracil against the MCF-7 breast cancer cell line [1]. Additionally, compounds 6a, 6c, 6f, and 8 displayed high COX-2 inhibitory activity and selectivity, confirmed by molecular docking [1]. 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine, as a core sulfanylpyrimidine scaffold, provides access to this biologically validated chemical space [1].

Anticancer COX-2 inhibitor Antioxidant

Physicochemical Profile: Lipophilicity & Polar Surface Area

The physicochemical profile of 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine is defined by a calculated LogP of 2.645 and a topological polar surface area (PSA) of 69.54 Ų . The LogP value indicates moderate lipophilicity, which is generally favorable for passive membrane diffusion, while the PSA value falls within ranges often associated with oral bioavailability potential . These properties are a direct consequence of the 2,5-dimethoxyphenyl substitution pattern and the sulfur linker, differentiating this compound from more polar or more lipophilic analogs .

Physicochemical properties Lipophilicity Membrane permeability

Research & Industrial Applications for 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine


VCP/p97 Chemical Probe for Oncology

This compound serves as a validated starting scaffold for developing chemical probes targeting valosin-containing protein (VCP)/p97 [1]. The 2-alkylsulfanylpyrimidine pharmacophore was identified from a million-compound HTS for p97 inhibition [1]. Researchers investigating ubiquitin-proteasome system dysfunction in cancer can utilize this compound as a core scaffold for SAR expansion, leveraging its validated hit status to accelerate lead optimization [1].

SAR Studies on DHFR Inhibition

The 2,5-dimethoxyphenyl-sulfanyl pharmacophore provides a defined benchmark for DHFR inhibition studies [1]. With a comparator IC₅₀ of 7.80 µM established for a related 2,5-dimethoxyphenyl-pyrrolopyrimidine derivative [1], researchers can systematically modify the pyrimidine core (e.g., to the parent 2-(2,5-dimethoxyphenyl)sulfanylpyrimidine) to quantify the impact of core simplification on DHFR potency [2].

Anticancer & Anti-Inflammatory Lead Generation

Sulfanylpyrimidines have demonstrated potent anticancer activity (comparable to 5-fluorouracil in MCF-7 cells) and selective COX-2 inhibition [1]. 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine provides an entry point into this biologically validated chemical class for hit-to-lead campaigns [1]. Its favorable physicochemical properties (LogP 2.645; PSA 69.54 Ų) support its use in cell-based assays without requiring extensive formulation [2].

Computational Chemistry & Virtual Screening

The compound's unique combination of an electron-deficient pyrimidine, sulfur linker, and electron-rich 2,5-dimethoxyphenyl ring creates a distinct electronic profile suitable for virtual screening [1]. Its presence in commercial screening libraries enables experimental validation of computational hits targeting enzymes such as DHFR, p97, or COX-2, where the sulfanylpyrimidine chemotype has established biological relevance [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.